molecular formula C15H23NO B15412677 N-(3-Methyl-2-phenylbutyl)butanamide CAS No. 188785-03-7

N-(3-Methyl-2-phenylbutyl)butanamide

Cat. No.: B15412677
CAS No.: 188785-03-7
M. Wt: 233.35 g/mol
InChI Key: PWKKVEVEXPZRBO-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-phenylbutyl)butanamide is a synthetic organic compound provided as a high-purity reference standard for research and development purposes. This butanamide derivative features a unique structure incorporating both phenyl and branched alkyl substituents, making it a compound of interest in various investigative fields. Researchers may value this chemical as a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical candidates or functional materials. Its structural motifs are common in compounds studied for their biological activities and material properties. Potential research applications could include use as a building block in medicinal chemistry, a standard in analytical method development, or a substrate in metabolic studies. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use, or for personal consumption. Researchers should conduct thorough experimentation to fully characterize the compound's properties, mechanisms of action, and specific research applications.

Properties

CAS No.

188785-03-7

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(3-methyl-2-phenylbutyl)butanamide

InChI

InChI=1S/C15H23NO/c1-4-8-15(17)16-11-14(12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3,(H,16,17)

InChI Key

PWKKVEVEXPZRBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of N-(3-Methyl-2-phenylbutyl)butanamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound* C₁₅H₂₁NO ~235.34 Not reported Bulky 3-methyl-2-phenylbutyl substituent Inferred
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 Not reported Dual phenyl groups enhance lipophilicity
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Not reported Ketone group; precursor for amphetamines
N-Ethyl-2-[(3-ethynylquinolyl)oxy]butanamide C₁₆H₁₇N₂O₂ 281.32 Not reported Tubulin inhibitor; ethynyl group enhances bioactivity
N-Butyl-2-(4-butyrylphenoxy)acetamide C₁₆H₂₂NO₃ 276.35 75 High yield (82%); fluorophenoxy group

*Inferred properties based on structural analogs.

Key Observations :

  • Lipophilicity : The phenyl group in N-(3-methylphenyl)-2-phenylbutanamide enhances lipophilicity, which may influence membrane permeability in biological systems .

Impurity and Stability Considerations

Pharmaceutical impurities like N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide () highlight the need for rigorous purification in amide synthesis. The target compound’s complex substituents may necessitate advanced chromatographic techniques to ensure purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Methyl-2-phenylbutyl)butanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation of a butanoic acid derivative with 3-methyl-2-phenylbutylamine. Key steps include:

  • Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents).
  • Step 2 : Nucleophilic acyl substitution with the amine under inert conditions (e.g., dry THF or DCM, 0–25°C).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product .
    • Optimization : Reaction yield depends on solvent polarity, temperature control, and stoichiometric ratios. For example, excess amine may reduce side products like unreacted acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatility assessment. Purity >95% is typical for research-grade compounds .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify methyl, phenyl, and amide protons/carbons.
  • FT-IR : Confirm amide C=O stretch (~1650–1700 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use desiccants in storage environments and avoid prolonged exposure to light, as UV radiation may degrade the amide bond .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Experimental Design :

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Include positive/negative controls to validate results.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .
    • Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC50_{50} values. Replicate experiments ≥3 times to ensure statistical significance .

Q. How can contradictory pharmacological data for this compound be resolved?

  • Approaches :

  • Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Structural Analogs : Compare activity with derivatives (e.g., replacing the methyl group with ethyl) to identify critical functional groups .
    • Meta-Analysis : Cross-reference data with structurally similar compounds in databases like PubChem to identify trends or artifacts .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in protein active sites.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond donors .
    • Validation : Compare docking scores with experimental IC50_{50} values to refine computational models .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound?

  • SAR Framework :

  • Core Modifications : Synthesize analogs with varied alkyl chains (e.g., 3-ethyl instead of 3-methyl) to assess steric effects.
  • Substituent Analysis : Introduce electron-withdrawing/donating groups on the phenyl ring to modulate electronic properties and bioavailability .
    • Data Integration : Use principal component analysis (PCA) to correlate structural changes with activity trends .

Q. What strategies mitigate impurities or side products during the synthesis of this compound?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted amine or acid).
  • Purification : Optimize gradient elution in flash chromatography or employ preparative HPLC for challenging separations .
    • Prevention : Pre-purify starting materials and employ scavenger resins to trap reactive intermediates .

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